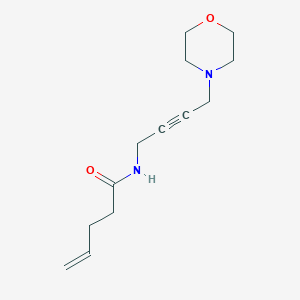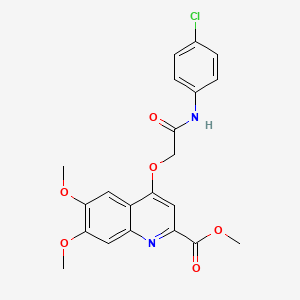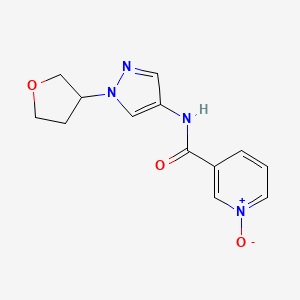
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the fluorophenyl and tolyl groups, and the addition of the thio and nitrile groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, fluorophenyl group, and tolyl group would contribute to the aromaticity of the molecule, while the thio and nitrile groups would likely have a significant impact on the molecule’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, fluorophenyl group, tolyl group, thio group, and nitrile group. These groups could affect properties such as the compound’s solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Spectral Properties in Polymer Matrices
- Research Insight : A study by Danko et al. (2012) explored the spectral properties of Y-shaped fluorophores, which include an imidazole ring similar to the chemical compound . These fluorophores showed strong fluorescence in the visible region when doped in polymer matrices like polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(vinylchloride) (PVC) (Danko, Bureš, Kulhanek, & Hrdlovič, 2012).
Copolymerization for Electrochemical Studies
- Research Insight : Soylemez et al. (2015) investigated the copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene (EDOT), which provided insights into the electrochemical properties of such compounds. This study contributes to understanding the applications in electrochemical devices (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
Electrochemical Polymerization in Ionic Liquids
- Research Insight : Naudin et al. (2002) focused on the electrochemical oxidation and polymerization of 3-(4-fluorophenyl) thiophene in ionic liquids, which is closely related to the compound of interest. This research contributes to the development of electroactive polymers with potential applications in electronics and materials science (Naudin, Ho, Branchaud, Breau, & Bélanger, 2002).
Synthesis and Photophysical Properties of Imidazole Derivatives
- Research Insight : Research by Padalkar et al. (2015) on the synthesis of novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives, including studies of their photophysical properties, adds valuable insights into the potential applications of such compounds in fluorescence-based technologies (Padalkar, Lanke, Chemate, & Sekar, 2015).
Optical and Electroluminescence Properties
- Research Insight : Muruganantham et al. (2019) synthesized donor-π-acceptor fluorophores based on 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile, which exhibited high fluorescence quantum yield and good thermal stability. These findings are relevant for applications in organic light-emitting diodes (OLEDs) (Muruganantham, Velmurugan, Jesuraj, Hafeez, Ryu, Venuvanalingam, & Renganathan, 2019).
Fluorescence Sensing of Fluoride
- Research Insight : Peng et al. (2005) developed chemosensors for fluoride based on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives. These sensors showed significant colorimetric and ratiometric fluorescent responses to fluoride, indicating potential applications in fluoride detection (Peng, Wu, Fan, Tian, & Han, 2005).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. For example, if this compound showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3S/c1-13-2-4-14(5-3-13)17-12-21-18(23-11-10-20)22(17)16-8-6-15(19)7-9-16/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSWRVAZNDOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide](/img/structure/B2749312.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2749317.png)

![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate](/img/structure/B2749319.png)


![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749326.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)
![2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2749329.png)


amine](/img/structure/B2749333.png)